molecular formula C6H11K2O9P B057713 Dipotassium CAS No. 19046-60-7

Dipotassium

Cat. No.: B057713
CAS No.: 19046-60-7
M. Wt: 336.32 g/mol
InChI Key: KCIDZIIHRGYJAE-YGFYJFDDSA-L
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Mechanism of Action

Target of Action

The primary target of Galactose 1-phosphate Potassium salt, also known as alpha-D-Galactose 1-(dipotassium phosphate), is the enzyme galactokinase . This enzyme plays a crucial role in the metabolism of galactose, a monosaccharide sugar .

Mode of Action

Galactokinase catalyzes the phosphorylation of galactose to create galactose-1-phosphate . This reaction is the first step in the Leloir pathway of galactose metabolism . The compound’s interaction with its target results in the conversion of galactose to galactose-1-phosphate .

Biochemical Pathways

Galactose 1-phosphate Potassium salt is an intermediate in the galactose metabolism and nucleotide sugars metabolism pathways . In the Leloir pathway, galactose is converted to glucose-1-phosphate via a series of enzymatic reactions . The conversion of galactose to galactose-1-phosphate by galactokinase is the first step in this pathway .

Pharmacokinetics

It is known that the compound is an intermediate in the galactose metabolism pathway, suggesting that it is metabolized in the body .

Result of Action

The action of Galactose 1-phosphate Potassium salt results in the production of glucose-1-phosphate . This compound can then be used in glycolysis or stored as glycogen for later use as energy . The conversion of galactose to glucose-1-phosphate is a crucial step in the body’s ability to utilize galactose as an energy source .

Action Environment

The action of Galactose 1-phosphate Potassium salt primarily takes place in the cytoplasm of cells of the liver . Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Galactose 1-phosphate Potassium salt interacts with several enzymes and proteins. It is produced from galactose by the enzyme galactokinase . The product of this reaction is then used by the enzyme galactose-1-phosphate uridylyltransferase (GALT) to convert UDP-glucose to glucose-1-phosphate and UDP-galactose . This interaction is a key step in the Leloir pathway of galactose metabolism .

Cellular Effects

The effects of Galactose 1-phosphate Potassium salt on cells and cellular processes are significant. It influences cell function by participating in the conversion of galactose, a sugar derived from milk, into glucose, the primary source of energy for the body . This process impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Galactose 1-phosphate Potassium salt involves its binding interactions with biomolecules and its role in enzyme activation. The enzyme GALT uses Galactose 1-phosphate Potassium salt as a substrate, catalyzing the conversion of UDP-glucose to glucose-1-phosphate and UDP-galactose . This process is part of the Leloir pathway, a series of biochemical reactions that convert galactose to glucose .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of Galactose 1-phosphate Potassium salt in animal models. It is known that defects in the genes encoding for the enzymes that interact with Galactose 1-phosphate Potassium salt can lead to galactosemia, a potentially lethal disorder .

Metabolic Pathways

Galactose 1-phosphate Potassium salt is involved in the Leloir pathway of galactose metabolism . This pathway includes the enzymes galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase . These enzymes interact with Galactose 1-phosphate Potassium salt to convert galactose to glucose .

Transport and Distribution

The transport and distribution of Galactose 1-phosphate Potassium salt within cells and tissues are closely tied to its role in the Leloir pathway of galactose metabolism

Subcellular Localization

It is known that the enzymes it interacts with, such as galactokinase and galactose-1-phosphate uridylyltransferase, are typically found in the cytoplasm . Therefore, it is likely that Galactose 1-phosphate Potassium salt is also located in the cytoplasm where it participates in the Leloir pathway .

Chemical Reactions Analysis

Types of Reactions

Galactose 1-phosphate Potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the phosphorolysis of lactose is α-D-Galactose-1-phosphate, along with glucose as a byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galactose 1-phosphate Potassium salt is unique due to its specific role in the metabolism of galactose and its involvement in the synthesis of nucleotide sugars. Its enzymatic production from lactose using lactose phosphorylase enzymes offers a cost-effective and efficient method for its synthesis .

Biological Activity

Dipotassium compounds, particularly This compound Glycyrrhizinate (DPG) , have garnered attention in recent years due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of DPG, supported by case studies and research findings.

Overview of this compound Glycyrrhizinate (DPG)

This compound Glycyrrhizinate is a salt derived from glycyrrhizic acid, primarily found in licorice root. It is known for its therapeutic benefits, particularly in dermatological applications and inflammation management. The compound has been studied for its effects on various biological processes, including wound healing and cancer cell proliferation.

Anti-inflammatory Effects

Research indicates that DPG possesses significant anti-inflammatory properties. A study demonstrated that DPG treatment led to a notable reduction in inflammatory markers in rat models. Specifically, it decreased the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory markers like IL-10. This modulation of cytokine expression suggests that DPG can effectively mitigate inflammation during wound healing processes .

Table 1: Effects of DPG on Inflammatory Markers

Cytokine Control Group DPG Treatment (Day 3) DPG Treatment (Day 7)
TNF-αHighReducedFurther reduced
IL-1βHighReducedFurther reduced
IL-6HighReducedFurther reduced
IL-10LowIncreasedSignificantly increased

Wound Healing Properties

DPG has been shown to enhance skin wound healing. In a controlled study, animals treated with DPG exhibited faster wound closure and reduced inflammation compared to control groups. The absence of active hyperemia by day 14 in the DPG-treated group indicates its potential to facilitate tissue repair by reducing vascular permeability and leukocyte infiltration .

Anticancer Activity

Recent studies have also explored the potential anticancer effects of DPG. Research involving glioblastoma cell lines (U87MG and T98G) revealed that DPG significantly inhibited cell proliferation and induced apoptosis through the suppression of the NF-κB signaling pathway. The compound was found to enhance the efficacy of chemotherapeutic agents like temozolomide (TMZ), suggesting its role as a promising adjunct in cancer therapy .

Table 2: Effects of DPG on Glioblastoma Cell Lines

Cell Line Control Viability (%) DPG Treatment Viability (%) Apoptosis Rate (%)
U87MG1004530
T98G1004035

The mechanisms underlying the biological activities of DPG are multifaceted:

  • Cytokine Modulation : DPG inhibits the release of HMGB1, a protein involved in inflammation, thereby reducing the levels of pro-inflammatory cytokines .
  • NF-κB Pathway Suppression : By affecting NF-κB signaling, DPG decreases cell viability in cancer cells and enhances apoptosis .
  • Collagen Production : DPG promotes collagen synthesis, which is crucial for tissue remodeling during wound healing .

Case Studies

Several case studies have highlighted the effectiveness of DPG in clinical settings:

  • A study involving patients with atopic dermatitis showed that topical application of DPG resulted in significant improvements in skin condition by reducing Staphylococcus aureus colonization and associated inflammation .
  • In another case, patients undergoing treatment for inflammatory bowel disease experienced symptom relief when administered DPG, correlating with decreased inflammatory markers in stool samples .

Properties

CAS No.

19046-60-7

Molecular Formula

C6H11K2O9P

Molecular Weight

336.32 g/mol

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1

InChI Key

KCIDZIIHRGYJAE-YGFYJFDDSA-L

SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

19046-60-7

Synonyms

α-D-Galactopyranose 1-(Dihydrogen Phosphate) Dipotassium Salt;  α-D-Galactopyranose-1 1-Phosphate Dipotassium Salt;  D-Galactose 1-Phosphate Dipotassium Salt;  α-D-Galactopyranosyl Phosphate Dipotassium Salt;  α-D-Galactose 1-Phosphate Dipotassium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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